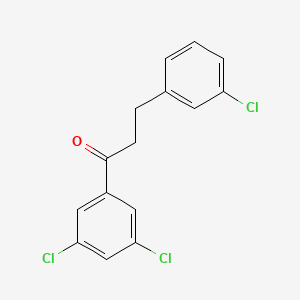

3-(3-Chlorophenyl)-3',5'-dichloropropiophenone

Description

3-(3-Chlorophenyl)-3',5'-dichloropropiophenone (CAS: 1280786-72-2) is a halogenated propiophenone derivative characterized by three chlorine substituents: one on the phenyl ring attached to the ketone group (position 3) and two on the propiophenone’s aromatic ring (positions 3' and 5'). Its molecular formula is C₁₅H₉Cl₃O, with a molecular weight of 311.35 g/mol .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVUARGGTIUVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644452 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-40-1 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,5’-dichloropropiophenone typically involves the chlorination of propiophenone derivatives. One common method involves the use of aluminum chloride as a catalyst and ethylene dichloride as a solvent.

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)-3’,5’-dichloropropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3’,5’-dichloropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogen substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

3-(3-Chlorophenyl)-3',5'-dichloropropiophenone serves as a valuable intermediate in the synthesis of various organic compounds. Its electrophilic properties facilitate reactions such as:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, leading to a variety of derivatives.

- Formation of Complex Molecules : It acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Therapeutic Applications : Its structural similarity to other biologically active compounds positions it as a candidate for developing new therapeutic agents targeting various diseases.

Biochemical Interaction Studies

Interaction studies focus on the compound's binding affinity with biological targets, including enzymes and receptors. Preliminary data suggest it may influence cellular pathways related to growth and metabolism, highlighting its potential role in drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : In a recent study published in a peer-reviewed journal, 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone was tested against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as an antimicrobial agent.

- Pharmacological Profile Investigation : A study focusing on the compound's interaction with serotonin receptors revealed promising results that align with its potential antidepressant properties. Further research is warranted to elucidate these mechanisms.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’,5’-dichloropropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated propiophenones exhibit diverse physicochemical and biological properties depending on substituent positions, halogen types, and molecular symmetry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Halogenated Propiophenones

Structural Implications

- Halogen Position: The target compound’s 3',5'-dichloro substitution on the propiophenone ring creates a para-dichloro symmetry, enhancing electron-withdrawing effects compared to ortho/meta substitutions (e.g., 2',4'-dichloro in CAS 898788-78-8). This symmetry may improve crystallinity and thermal stability .

- Functional Groups : The thiomethyl group in CAS 898781-63-0 introduces sulfur, which may influence metabolic pathways or enhance binding to sulfur-rich biological targets .

Pharmacological and Toxicological Considerations

- Bupropion Analogs: The tert-butylamino group in Bupropion-related impurities (e.g., CAS 1193779-34-8) introduces basicity, affecting pharmacokinetics such as blood-brain barrier penetration. The dichloro substitution in the target compound may reduce metabolic degradation compared to non-halogenated analogs .

- Toxicity: While direct toxicological data for the target compound is unavailable, chlorinated aromatic compounds like dichlorophenols () are associated with hepatotoxicity and endocrine disruption. The presence of multiple chlorines in 3-(3-chlorophenyl)-3',5'-dichloropropiophenone necessitates caution in handling and disposal .

Biological Activity

3-(3-Chlorophenyl)-3',5'-dichloropropiophenone, also known as a derivative of propiophenone, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone can be represented as follows:

- Molecular Formula : C15H12Cl2O

- CAS Number : 898787-40-1

The presence of chlorinated phenyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dichlorophenyl moiety is crucial for binding affinity, influencing various biochemical pathways. Research indicates that it may act as an inhibitor for several key enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research has indicated that 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In several cell line assays, it demonstrated the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These findings suggest that the compound could serve as a lead compound in the development of new anticancer therapies.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various propiophenone derivatives, including 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone. It was found to exhibit potent activity against Gram-positive bacteria, indicating its potential for further development as an antibiotic . -

Anticancer Mechanism Exploration :

A recent investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways and inhibits cell proliferation markers such as cyclin D1 .

Safety and Toxicology

While promising, the safety profile of 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone must be thoroughly evaluated. Initial toxicological assessments suggest moderate toxicity levels; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via electrophilic substitution reactions or condensation of aromatic aldehydes with thiazolidinones, as seen in structurally related ketones . Optimization involves adjusting stoichiometric ratios (e.g., chloroacetyl chloride), reaction temperature (40–60°C), and catalysts (e.g., bases like triethylamine). Yield improvements may require purification via column chromatography or recrystallization. For analogs, reaction intermediates like 3-oxo-propionitriles have been critical precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the chlorophenyl and ketone groups. For example, carbonyl carbons resonate at ~200 ppm, while aromatic protons appear in the 7.0–8.0 ppm range .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for purity assessment. A validated method using a C18 column and acetonitrile/water (70:30) mobile phase achieves resolution ≥1.3 between impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClO, MW 323.6) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during the synthesis of 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone?

- Methodological Answer : Impurities such as brominated byproducts or tert-butylamino derivatives may arise from incomplete halogenation or side reactions. Strategies include:

- HPLC-MS Coupling : Identify impurities via retention time alignment and isotopic patterns (e.g., brominated analogs differ by ~79/81 amu) .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediates and optimize reaction quenching times .

- Reference Standards : Compare with authenticated impurities like Bupropion Hydrochloride Impurity A (2-(tert-butylamino)-3',5'-dichloropropiophenone hydrochloride) .

Q. What strategies are recommended for assessing the ecological toxicity of 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone when experimental data is limited?

- Methodological Answer :

- QSAR Modeling : Predict bioaccumulation (logP ~3.5) and toxicity using software like EPI Suite. Analog data (e.g., 3-Chlorophenanthrene) suggests moderate persistence (t >60 days in water) .

- Read-Across Analysis : Extrapolate from structurally similar compounds (e.g., 3',4'-dichloropropiophenone) with known ecotoxicity profiles .

- Microcosm Studies : Conduct soil mobility assays using HPLC to measure leaching potential under varying pH (4–9) .

Q. How can researchers optimize the stability of 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone in long-term storage for biological assays?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ketone group is a major pathway. Stabilize by storing in anhydrous solvents (e.g., DMSO) at –20°C under inert gas .

- Light Sensitivity : UV-Vis studies show absorbance peaks at 270 nm; use amber vials to prevent photodegradation .

- Purity Checks : Conduct monthly HPLC analyses to monitor degradation products (e.g., 3-chlorobenzoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.